molecular formula C12H20INO B14501286 (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide CAS No. 63261-32-5

(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide

Cat. No.: B14501286
CAS No.: 63261-32-5
M. Wt: 321.20 g/mol
InChI Key: NYOIVGJWWVUYPV-UHFFFAOYSA-N
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Description

(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a phenolic hydroxyl group and a trimethylammonium group. This compound is often used in various chemical and biological applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxy-3,5-dimethylphenol.

    Quaternization Reaction: The phenol is reacted with trimethylamine in the presence of a suitable alkylating agent, such as methyl iodide. The reaction is typically carried out in an organic solvent like acetonitrile or ethanol under reflux conditions.

    Isolation and Purification: The product is then isolated by filtration and purified through recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding phenol.

    Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of cell membrane interactions and ion transport.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, while the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions. These interactions can disrupt membrane integrity and inhibit microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride
  • (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium bromide
  • (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium sulfate

Uniqueness

(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and sulfate counterparts, the iodide form may exhibit different pharmacokinetics and efficacy in various applications.

Properties

CAS No.

63261-32-5

Molecular Formula

C12H20INO

Molecular Weight

321.20 g/mol

IUPAC Name

(2-hydroxy-3,5-dimethylphenyl)methyl-trimethylazanium;iodide

InChI

InChI=1S/C12H19NO.HI/c1-9-6-10(2)12(14)11(7-9)8-13(3,4)5;/h6-7H,8H2,1-5H3;1H

InChI Key

NYOIVGJWWVUYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C[N+](C)(C)C)O)C.[I-]

Origin of Product

United States

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